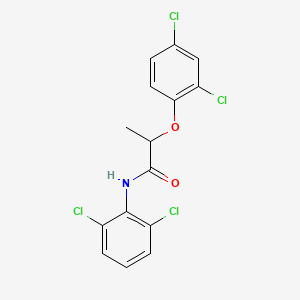
2-(2,4-dichlorophenoxy)-N-(2,6-dichlorophenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-dichlorophenoxy)-N-(2,6-dichlorophenyl)propanamide, also known as Dichlorprop-P, is a herbicide that is widely used in agriculture to control broadleaf weeds. It belongs to the chemical family of phenoxy herbicides, which are known for their selective action on dicotyledonous plants. Dichlorprop-P is a white crystalline solid, with a molecular weight of 361.1 g/mol and a melting point of 86-89°C.
Mecanismo De Acción
2-(2,4-dichlorophenoxy)-N-(2,6-dichlorophenyl)propanamideP acts by disrupting the growth and development of dicotyledonous plants. It is taken up by the plant through the leaves and roots and translocated to the growing points, where it inhibits the activity of the enzyme acetyl CoA carboxylase (ACC). ACC is involved in the biosynthesis of fatty acids, which are essential for the growth and development of the plant. By inhibiting ACC, 2-(2,4-dichlorophenoxy)-N-(2,6-dichlorophenyl)propanamideP disrupts the production of fatty acids, leading to the death of the plant.
Biochemical and Physiological Effects:
2-(2,4-dichlorophenoxy)-N-(2,6-dichlorophenyl)propanamideP has been shown to have a range of biochemical and physiological effects on plants. It inhibits the activity of ACC, as mentioned above, but it also disrupts the synthesis of other important plant hormones such as auxins and cytokinins. This leads to a range of physiological effects, including stunted growth, wilting, and chlorosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2,4-dichlorophenoxy)-N-(2,6-dichlorophenyl)propanamideP is widely used in laboratory experiments to study the effects of herbicides on plant growth and development. Its selective action on dicotyledonous plants makes it a useful tool for researchers studying plant physiology and biochemistry. However, its toxicity to humans and animals limits its use in certain experiments, and precautions must be taken to ensure the safety of researchers.
Direcciones Futuras
There are several future directions for research on 2-(2,4-dichlorophenoxy)-N-(2,6-dichlorophenyl)propanamideP. One area of interest is its potential use in medicine as an anti-inflammatory and analgesic agent. Further studies are needed to determine its efficacy and safety in humans. Another area of interest is its impact on soil microorganisms and the environment. More research is needed to determine the long-term effects of 2-(2,4-dichlorophenoxy)-N-(2,6-dichlorophenyl)propanamideP on soil health and the potential for leaching into groundwater. Finally, there is a need for the development of new herbicides with improved selectivity and reduced environmental impact.
Métodos De Síntesis
The synthesis of 2-(2,4-dichlorophenoxy)-N-(2,6-dichlorophenyl)propanamideP involves the reaction of 2,4-dichlorophenol with 2,6-dichlorobenzoyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then treated with propionyl chloride to form the final product, 2-(2,4-dichlorophenoxy)-N-(2,6-dichlorophenyl)propanamideP. The overall reaction can be represented as follows:
Aplicaciones Científicas De Investigación
2-(2,4-dichlorophenoxy)-N-(2,6-dichlorophenyl)propanamideP has been extensively studied for its herbicidal activity, but it has also been investigated for its potential use in other fields such as medicine and environmental science. In medicine, 2-(2,4-dichlorophenoxy)-N-(2,6-dichlorophenyl)propanamideP has been shown to have anti-inflammatory and analgesic properties, and it has been suggested as a potential treatment for arthritis and other inflammatory diseases. In environmental science, 2-(2,4-dichlorophenoxy)-N-(2,6-dichlorophenyl)propanamideP has been studied for its impact on soil microorganisms and its potential to leach into groundwater.
Propiedades
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(2,6-dichlorophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl4NO2/c1-8(22-13-6-5-9(16)7-12(13)19)15(21)20-14-10(17)3-2-4-11(14)18/h2-8H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGIGZTSDGTYXTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=CC=C1Cl)Cl)OC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl4NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-chloro-6-methyl-3-quinolinyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5315849.png)
![N-[(1S*,2R*)-2-(cycloheptylamino)cyclobutyl]-2-(2,5-dimethoxyphenyl)acetamide](/img/structure/B5315853.png)
![5-{4-[3-(2,6-dimethylphenoxy)propoxy]-3-ethoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5315865.png)
![5-benzyl-3-({[2-(2-furyl)-1,3-thiazol-4-yl]methyl}thio)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5315874.png)
![5-(2-furyl)-3-[2-(2-furyl)vinyl]-1-phenyl-4,5-dihydro-1H-pyrazole](/img/structure/B5315875.png)
![N-[2-(2-methoxyphenyl)ethyl]-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5315883.png)
![3-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrrolidin-1-yl]methyl}-2-(pyrrolidin-1-ylcarbonyl)imidazo[1,2-a]pyridine](/img/structure/B5315890.png)
![4-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-phenylethyl)butanamide](/img/structure/B5315893.png)
![2-(4-{[1-(3,4-dimethylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-ethoxyphenoxy)propanoic acid](/img/structure/B5315895.png)

![4-(2-methyl-1H-imidazol-1-yl)-1-[4-(1H-pyrazol-4-yl)butanoyl]piperidine-4-carboxylic acid](/img/structure/B5315901.png)
![4-[7-acetyl-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl acetate](/img/structure/B5315913.png)
![2-fluoro-N-[1-(4-pyridinyl)ethyl]benzamide](/img/structure/B5315918.png)
![N-{[2-(3-hydroxypiperidin-1-yl)pyridin-3-yl]methyl}-2-isopropyl-4-methylpyrimidine-5-carboxamide](/img/structure/B5315935.png)